4-Amino-6-fluoro-2-phenylquinoline
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Overview
Description
4-Amino-6-fluoro-2-phenylquinoline is a fluorinated quinoline derivative with the molecular formula C15H11FN2. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and applications in medicinal chemistry . The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
The synthesis of 4-Amino-6-fluoro-2-phenylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common synthetic route includes the reaction of 4-fluoroaniline with benzaldehyde and pyruvic acid in the presence of ethanol, followed by cyclization to form the quinoline core . Industrial production methods often utilize microwave irradiation to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
4-Amino-6-fluoro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Cross-Coupling Reactions: These reactions involve palladium-catalyzed coupling with aryl halides to form new carbon-carbon bonds.
The major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
4-Amino-6-fluoro-2-phenylquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. As a topoisomerase II inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication and transcription, leading to DNA damage and apoptosis in cancer cells . This compound also exhibits enzyme inhibition properties, contributing to its antibacterial and antiviral activities .
Comparison with Similar Compounds
4-Amino-6-fluoro-2-phenylquinoline can be compared with other fluorinated quinoline derivatives, such as:
6-Fluoro-2-phenylquinoline: Lacks the amino group, resulting in different biological activities.
4-Amino-2-phenylquinoline: Lacks the fluorine atom, which may reduce its biological activity.
6,8-Difluoro-4-methyl-2-phenylquinoline: Contains additional fluorine atoms, potentially enhancing its biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
1189107-26-3 |
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Molecular Formula |
C15H11FN2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
6-fluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11FN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI Key |
DNGXHCNRLJCABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N |
Origin of Product |
United States |
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